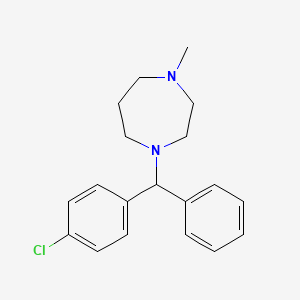
cefotaxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefotaxime is a cephalosporin antibiotic used to treat many kinds of bacterial infections, including severe or life-threatening forms . It is also used to prevent infection in people having certain types of surgery .
Synthesis Analysis
Cefotaxime has been used in the synthesis of gold nanoparticles, acting as a reducing and capping agent . In another study, a copper complex was synthesized from a Schiff base ligand, which is a new cefotaxime derivative .Molecular Structure Analysis
Cefotaxime has a complex molecular structure with the formula C16H17N5O7S2 . It belongs to the third-generation cephalosporin family of medications .Chemical Reactions Analysis
Cefotaxime has been involved in various chemical reactions. For instance, it has been used in the synthesis of gold nanoparticles . In another study, a copper complex was synthesized from a Schiff base ligand, which is a new cefotaxime derivative .Physical And Chemical Properties Analysis
Cefotaxime has a molar mass of 455.46 g/mol . Its density is predicted to be 1.80±0.1 g/cm3 . The melting point is greater than 158°C . The refractive index is 1.778 .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of cefotaxime involves the conversion of 7-aminocephalosporanic acid (7-ACA) to cefotaxime through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Triethylamine", "Methanol", "Chloroacetyl chloride", "Sodium hydroxide", "Sodium carbonate", "2-Mercaptothiazoline", "Sodium bicarbonate", "Tetra-n-butylammonium bromide", "Tetrahydrofuran", "Hydrogen peroxide", "Sodium borohydride", "Acetic acid", "Methanesulfonic acid", "Ethyl acetate", "Water" ], "Reaction": [ "7-ACA is reacted with chloroacetyl chloride in the presence of triethylamine and methanol to form 7-[(2-chloroacetyl)amino]cephalosporanic acid.", "The above product is then treated with 2-mercaptothiazoline and sodium bicarbonate to form cefotaxime thiazoline intermediate.", "The thiazoline intermediate is then reacted with tetra-n-butylammonium bromide and sodium carbonate in tetrahydrofuran to form cefotaxime.", "Cefotaxime is then purified by treating it with hydrogen peroxide and sodium borohydride in acetic acid and methanesulfonic acid, followed by extraction with ethyl acetate and water." ] } | |
CAS-Nummer |
152186-43-1 |
Produktname |
cefotaxime |
Molekularformel |
2C33H36N2O4.C4H4O4 |
Molekulargewicht |
0 |
Synonyme |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7α(Z)]]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



